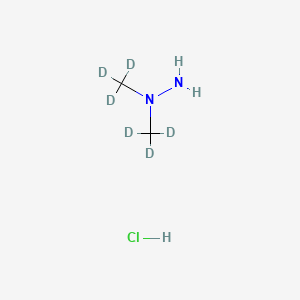

N,N-(Dimethyl-d6)hydrazine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-(Dimethyl-d6)hydrazine Hydrochloride is a chemical compound with the molecular formula C2H9ClN2 and a molecular weight of 96.55926 g/mol . It is an isotope-labeled compound, where the hydrogen atoms in the dimethyl groups are replaced with deuterium (d6). This compound is primarily used in scientific research due to its unique properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-(Dimethyl-d6)hydrazine Hydrochloride typically involves the reaction of deuterated methylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and pressures to ensure the complete incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-(Dimethyl-d6)hydrazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted hydrazines, which are valuable intermediates in various chemical syntheses.

Wissenschaftliche Forschungsanwendungen

N,N-(Dimethyl-d6)hydrazine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of isotope-labeled compounds, which are essential for studying reaction mechanisms and kinetics.

Biology: The compound is used in metabolic studies to trace the pathways of nitrogen-containing compounds in biological systems.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific isotopic compositions.

Wirkmechanismus

The mechanism of action of N,N-(Dimethyl-d6)hydrazine Hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methylating agent, transferring its deuterated methyl groups to nucleophiles. This property makes it useful in studying methylation processes and their effects on biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethylhydrazine: This compound is similar in structure but lacks the deuterium atoms. It is commonly used in rocket propellants and as a chemical intermediate.

1,1-Dimethylhydrazine: Another similar compound, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of N,N-(Dimethyl-d6)hydrazine Hydrochloride lies in its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis of chemical and biological processes, making it a valuable tool in various scientific fields.

Biologische Aktivität

N,N-(Dimethyl-d6)hydrazine hydrochloride, a deuterated derivative of dimethylhydrazine, is a compound of interest due to its potential biological activities. Understanding the biological effects and mechanisms of action of this compound is essential for its application in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, biological properties, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of deuterated hydrazine with suitable alkylating agents. The resulting compound is characterized using techniques such as NMR spectroscopy, which confirms the presence of deuterium labeling and the purity of the compound.

Biological Activities

The biological activities of hydrazines, including this compound, have been extensively studied. Key activities include:

- Antimicrobial Activity : Hydrazines have shown significant antimicrobial properties against various bacterial strains. For instance, studies have indicated that hydrazone derivatives exhibit potent activity against Mycobacterium tuberculosis, with some compounds demonstrating MIC values significantly lower than traditional antibiotics .

- Anticancer Properties : Hydrazines are being explored for their anticancer potential. Research indicates that certain hydrazone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer .

- Anti-inflammatory Effects : Compounds derived from hydrazines have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of this compound and its derivatives:

- Antitubercular Activity : A study reported that hydrazone derivatives synthesized from N,N-dimethylhydrazine showed remarkable activity against multidrug-resistant strains of M. tuberculosis. The most effective compounds had MIC values as low as 1.56 μg/mL, outperforming established treatments like pyrazinamide .

- Cytotoxicity Assessments : In vitro cytotoxicity tests on various cell lines revealed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. For example, a derivative showed an IC50 value of 0.24 μM against Plasmodium falciparum, indicating strong anti-malarial activity with minimal cytotoxicity .

- Mechanistic Studies : Mechanochemical studies have elucidated the mechanisms by which hydrazones exert their biological effects, including metal ion chelation and interference with cellular signaling pathways involved in inflammation and cancer progression .

Data Tables

Eigenschaften

IUPAC Name |

1,1-bis(trideuteriomethyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQADAFGYKTPSH-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.